Fascaplysin

描述

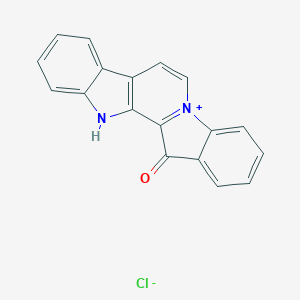

Structure

2D Structure

3D Structure

属性

CAS 编号 |

114719-57-2 |

|---|---|

分子式 |

C18H11N2O+ |

分子量 |

271.3 g/mol |

IUPAC 名称 |

3-aza-13-azoniapentacyclo[11.7.0.02,10.04,9.014,19]icosa-1(13),2(10),4,6,8,11,14,16,18-nonaen-20-one |

InChI |

InChI=1S/C18H10N2O/c21-18-13-6-2-4-8-15(13)20-10-9-12-11-5-1-3-7-14(11)19-16(12)17(18)20/h1-10H/p+1 |

InChI 键 |

WYQIPCUPNMRAKP-UHFFFAOYSA-O |

规范 SMILES |

C1=CC=C2C(=C1)C3=C(N2)C4=[N+](C=C3)C5=CC=CC=C5C4=O.[Cl-] |

外观 |

Assay:≥95%A crystalline solid |

同义词 |

fascaplisine fascaplysin fascaplysine |

产品来源 |

United States |

准备方法

Gribble’s Seven-Step Indole-Based Synthesis (1990)

Gribble et al. pioneered the first total synthesis of fascaplysin starting from indole, achieving a 65% overall yield through a sequence of acylations, reductions, and cyclizations. The key diindole intermediate 1b was synthesized via reaction of 3-indolyl glyoxylyl chloride with indole’s sodium salt (86% yield). Sodium trifluoroacetoxyborohydride-mediated reduction yielded diindole 1 (60%), which underwent acid-catalyzed cyclization and Pd/C-assisted dehydrogenation to form the pentacyclic core. Final oxidation with peracetic acid and HCl/EtOH treatment provided this compound (85% yield). This method established the foundational strategy for subsequent syntheses.

Qukguiner’s Cross-Coupling Approach (1993)

Qukguiner’s team utilized Suzuki-Miyaura cross-coupling between boronic acid 4 and iodopyridine to construct the bis-aryl intermediate 4a (95% yield). MnO₂-mediated oxidation generated carbonyl derivative 4c , which underwent one-pot double cyclization with pyridinium chloride at 170°C to yield this compound (82% yield, 76% overall). This regioselective route demonstrated the utility of transition metal catalysis in alkaloid synthesis.

Intermediate-Length Syntheses (2000–2010)

Bharate’s Tandem Condensation-Dehydrogenation Strategy (2012)

Bharate et al. achieved a two-step synthesis from tryptamine, leveraging tandem dehydrative condensation with o-chlorophenylglyoxal (85% yield) followed by thermal dehydrogenation at 220°C (80% yield). This method’s brevity and 68% overall yield made it scalable for preclinical studies (Table 1).

Table 1: Comparative Analysis of Key this compound Syntheses (1990–2023)

| Year | Authors | Steps | Overall Yield | Key Innovation |

|---|---|---|---|---|

| 1990 | Gribble | 7 | 65% | First total synthesis |

| 2012 | Bharate | 2 | 68% | Tandem condensation-dehydrogenation |

| 2020 | Sarpong | 4 | 55% | Pyrone remodeling strategy |

| 2023 | Tryapkin | 2 | 91% | UV-assisted quaternization |

Zhidkov’s Microwave-Assisted Minisci Reaction (2013)

Zhidkov introduced microwave technology to accelerate the Minisci reaction between β-carboline and o-fluorobenzaldehyde (65% yield). Subsequent pyridinium chloride-mediated quaternization at 220°C furnished this compound (80% yield), reducing reaction times from days to hours.

Modern Methodologies (2020–Present)

Sarpong’s Pyrone Remodeling Strategy (2020)

Sarpong’s group synthesized this compound via pyrone ring-opening and palladium-catalyzed amination/C–H arylation. Indole-pyrone 12a underwent nucleophilic attack by NaOMe (61% yield), followed by Curtius rearrangement (94% yield) and domino coupling with 1,2-dibromobenzene (55% yield). While innovative, the 55% final yield highlighted challenges in multi-catalytic steps.

Tryapkin’s UV-Quaternization Technique (2023)

Tryapkin et al. revolutionized this compound synthesis using UV irradiation at −50°C to suppress side reactions. Tryptamine and 2-iodoacetophenone formed isoquinoline 13 (40% yield), which underwent photoquaternization to this compound (91% yield after three irradiations). This low-temperature approach minimized degradation, achieving the highest reported yield.

Brominated this compound Derivatives

Synthesis of 3-Bromo- and 3,10-Dibromothis compound

Radchenko’s team synthesized 3,10-dibromothis compound via Kornblum oxidation of 2,4-dibromoacetophenone to phenylglyoxal, followed by Pictet-Spengler condensation with bromotryptamine (20–32% yields). The electronic effects of bromine enhanced antitumor activity while complicating regioselectivity.

Critical Analysis of Methodologies

Yield vs. Step Count Trade-offs

Early syntheses (Gribble, Qukguiner) prioritized robustness over efficiency, requiring 7–8 steps but achieving >65% yields. Contemporary methods (Bharate, Tryapkin) reduced steps to 2–4 but faced yield variability due to sensitive quaternization or photochemical steps.

化学反应分析

Derivatization of Fascaplysin

This compound can be modified to create derivatives with altered or enhanced properties . Some derivatization methods include:

- Suzuki-Miyaura Coupling:

-

tert-Butylthis compound Synthesis:

- tert-butylthis compound can be synthesized using a modified two-step method. This involves a Grignard reaction of 3-formylindole with tert-butylmagnesium chloride, followed by substitution with sodium cyanide to obtain a nitrile. Reduction of this compound to a tryptamine derivative, followed by a cascade coupling protocol and quaternization, yields tert-butylthis compound .

-

Synthesis of 9-Benzyloxythis compound:

- 5-Benzyloxy-3-formylindole is obtained by the Vilsmeier–Haack acylation of 5-benzyloxyindole with phosphorus oxychloride in DMF. The interaction of this compound with nitromethane allows the preparation of 5-benzyloxy-3-(2-nitroethenyl)indole. Reduction leads to the formation of 5-benzyloxytryptamine. Substituted 1-benzoyl-6-benzyloxy-β-carbolines are synthesized from tryptamine and 2-substituted acetophenones .

-

Synthesis of 3,10-Dibromothis compound:

- The reaction between 3-bromophenylhydrazine and 4-bromobutanal is used to prepare a mixture of 6-bromotryptamine and 4-bromotryptamine. This mixture and 2,4-dibromoacetophenone are subjected to a cascade coupling protocol, yielding isomeric 1-benzoyl-β-carbolines, which are then transformed to 3,10-dibromothis compound and its isomer .

Biological and Chemical Activity

This compound exhibits a broad spectrum of biological activities, including antiviral, antibacterial, antifungal, antimalarial, and antitumor activity . Its anticancer activity has been demonstrated in vitro and/or in vivo models of solid tumors and hematological malignancies . this compound's mechanism of action includes inhibition of cyclin-dependent kinase 4 (CDK4) and intercalation in double-stranded DNA .

科学研究应用

Anticancer Properties

Fascaplysin exhibits potent anticancer effects across a range of tumor types, primarily through mechanisms involving apoptosis induction and cell cycle arrest.

Case Studies

- Lung Cancer : In studies involving non-small cell lung cancer (NSCLC), this compound was shown to enhance the efficacy of anti-PD-1 immunotherapy by upregulating PD-L1 expression in lung cancer cells. This combination treatment significantly inhibited tumor growth in mouse models .

- Glioblastoma : this compound demonstrated promising antitumor effects against glioblastoma cell lines, indicating its potential as a novel therapeutic agent for this aggressive cancer type .

Neuroprotective Effects

This compound has been investigated for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease.

Case Studies

- This compound's neuroprotective properties were evaluated in vitro, where it showed efficacy in enhancing neuronal survival and function, suggesting its potential as an anti-Alzheimer agent .

Antimicrobial Activity

This compound also exhibits antimicrobial properties against various pathogens.

Case Studies

- In vitro studies have shown that this compound effectively inhibits the growth of several fungal strains, indicating its potential application in treating fungal infections .

Antiplasmodial Activity

Recent research has highlighted this compound's effectiveness against Plasmodium falciparum, the causative agent of malaria.

Summary Table of this compound Applications

| Application Area | Mechanism of Action | Notable Findings |

|---|---|---|

| Anticancer | Induces apoptosis, inhibits CDK4 | Effective against NSCLC and glioblastoma |

| Neuroprotection | Inhibits AChE | Potential anti-Alzheimer agent |

| Antimicrobial | Disrupts microbial membranes | Effective against various fungal strains |

| Antiplasmodial | Inhibits P. falciparum | Potent against chloroquine-resistant strains |

作用机制

抑制 CDK4: 法斯卡普林选择性抑制 CDK4,导致细胞周期在 G1 期停滞,随后发生凋亡。

DNA 插入: 法斯卡普林插入 DNA,破坏其结构和功能,这有助于其细胞毒性作用。

相似化合物的比较

9-Phenylfascaplysin (Compound 7)

- coli . Positional isomerism matters: Derivatives with phenyl groups at C-7 or C-8 (compounds 15, 16) show 4–8× lower antibacterial potency than C-9-substituted analogs . Molecular docking suggests interaction with S.

- Anticancer Activity: In vivo studies on Ehrlich carcinoma models demonstrate significant tumor growth inhibition, surpassing unmodified this compound . Combined with doxorubicin (DOX), however, it reduces DOX’s efficacy due to competitive target interactions .

| Parameter | This compound | 9-Phenylthis compound | Isomers (15, 16) |

|---|---|---|---|

| MIC (MRSA, µg/mL) | 0.5–1.0 | 0.25–0.5 | 2.0–4.0 |

| IC₅₀ (A549 cells, µM) | 0.2–1.1 | 0.1–0.5 | 2.0–5.0 |

| DNA Intercalation | High | Moderate | Low |

6- and 7-tert-Butylfascaplysins

- Structural Impact : The bulky tert-butyl group at C-6 or C-7 reduces DNA intercalation by ~7× compared to this compound .

- Cytotoxicity :

| Parameter | This compound | 7-tert-Butylthis compound |

|---|---|---|

| DNA Intercalation (EC₅₀) | 1.0 µM | 7.0 µM |

| IC₅₀ (PC-3 cells, µM) | 0.5 | 0.8 |

| Selectivity Index* | 1.0 | 3.5 |

*Selectivity Index = IC₅₀(normal cells)/IC₅₀(cancer cells).

Non-Planar Derivatives (β-Carbolines and Indole Analogs)

To mitigate DNA intercalation-driven toxicity, non-planar derivatives were synthesized:

- THBC (Tetrahydro-β-Carboline) Derivatives: Compound a7 (IC₅₀ = 2.91 µM in HeLa cells) induces G₂/M arrest and apoptosis, with lower toxicity to normal cells (WI38) . Retains CDK4 inhibition but with reduced potency (5× weaker than this compound) .

- Indole-3-Carboxylic Acid Derivatives :

Mechanism-Driven Comparisons

CDK4 Selectivity

This compound’s selectivity for CDK4 over CDK2 arises from interactions with Thr102 and Glu144 in CDK4’s ATP-binding pocket . Mutations (e.g., T102K, E144Q) reduce this compound’s inhibition by 10–150×, highlighting its structural specificity . Derivatives lacking planar structures often lose this selectivity.

DNA vs. Non-DNA Targets

- This compound : Dual activity via CDK4 inhibition and DNA intercalation .

- Derivatives: 9-Phenylthis compound and tert-butyl analogs rely more on kinase inhibition and replication stress . Non-planar derivatives (e.g., THBCs) minimize DNA binding but retain pathway modulation (e.g., Akt/mTOR) .

Pharmacokinetic and Toxicity Considerations

- Solubility : Aryl-substituted derivatives (e.g., 9-phenylthis compound) face aqueous solubility challenges, limiting in vivo efficacy .

- Toxicity: this compound’s LD₅₀ in mice is ~20 mg/kg, while 9-phenylthis compound shows similar acute toxicity but improved tumor selectivity . Non-planar derivatives reduce hepatotoxicity and nephrotoxicity .

生物活性

Fascaplysin, a marine-derived alkaloid isolated from the sponge Fascaplysinopsis, has garnered significant attention due to its diverse biological activities, particularly in oncology. This article delves into the compound's biological activity, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

Overview of this compound

This compound is known for its potent cytotoxic effects against various cancer cell lines. Its structure, characterized by a five-ring coplanar backbone, is crucial for its ability to intercalate into DNA, which contributes to its cytotoxicity. The compound has shown efficacy against a range of cancers, including solid tumors (breast, colorectal, prostate, lung carcinoma, melanoma) and hematological malignancies (acute myeloid leukemia) .

This compound exhibits multiple mechanisms of action that contribute to its anticancer effects:

- DNA Intercalation : this compound's ability to intercalate into double-stranded DNA disrupts replication and transcription processes, leading to cell death .

- Inhibition of Cyclin-Dependent Kinase 4 (CDK4) : Initially thought to be a primary target, recent studies suggest that this compound's anticancer activity may occur independently of CDK4 inhibition .

- Induction of Apoptosis and Ferroptosis : Research indicates that this compound can induce both apoptosis and ferroptosis in cancer cells. In non-small cell lung cancer (NSCLC), it promotes G0/G1 cell cycle arrest and enhances anti-PD-1 therapy efficacy by upregulating PD-L1 expression .

- Antiangiogenic Activity : this compound has been shown to inhibit vascular endothelial growth factor (VEGF) signaling pathways, thereby reducing tumor angiogenesis .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

-

Antitumor Efficacy in NSCLC :

- In vitro studies demonstrated that this compound induced apoptosis in A549 cells through reactive oxygen species (ROS) generation and endoplasmic reticulum stress. In vivo experiments using mouse models showed that this compound treatment significantly reduced tumor volume when combined with anti-PD-1 therapy .

- Effects on Glioma Cells :

- Mechanistic Insights :

Pharmacological Activity Table

| Activity Type | Description | IC50 Values |

|---|---|---|

| Antitumor | Induces apoptosis and ferroptosis; effective against various cancers | 0.5 - 2 µM |

| Antibacterial | Exhibits antibacterial properties against multiple strains | Varies by strain |

| Anti-Plasmodial | Potent inhibitor of P. falciparum strains | 34 ng/mL |

| Anti-Alzheimer | Inhibits acetylcholinesterase with selectivity for AChE | Ki values: 1.49 µM |

| Antiangiogenic | Inhibits VEGF signaling pathways | Not specified |

常见问题

Q. What are the primary anticancer mechanisms of Fascaplysin in vitro?

this compound induces apoptosis via the mitochondrial pathway (downregulating Bcl-2, upregulating Bax) and ferroptosis through iron-dependent lipid ROS accumulation, Fe²⁺ elevation, and suppression of GPX4/SLC7A11 . Methodologically, these pathways are validated using:

Q. How does this compound selectively inhibit CDK4?

this compound’s planar aromatic structure enables DNA intercalation, while its cationic charge facilitates binding to CDK4’s ATP-binding pocket. Molecular dynamics simulations reveal electrostatic interactions with CDK4-specific residues (e.g., Lys35), absent in CDK2, explaining its selectivity (IC₅₀: 0.4 µM for CDK4 vs. 500 µM for CDK2) . Key experiments include:

- Kinase inhibition assays to quantify IC₅₀ values .

- Co-crystallography or docking studies to map binding interactions .

Q. What in vitro models are optimal for assessing this compound’s antitumor activity?

- Cell lines : A549 (NSCLC), C6 (glioblastoma), and HL-60 (leukemia) are well-characterized models .

- Assays :

- CCK-8/WST-1 for IC₅₀ determination (e.g., IC₅₀ = 2.92 µM in A549) .

- Colony formation to evaluate proliferation inhibition .

- Transwell migration to study EMT reversal via Wnt/β-catenin pathway modulation .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s dual induction of apoptosis and ferroptosis?

- Pharmacological inhibition : Co-treatment with Z-VAD-FMK (apoptosis inhibitor) and DFO (ferroptosis inhibitor) to isolate pathways .

- Biomarker analysis : Monitor caspase-3 cleavage (apoptosis) vs. ACSL4 expression (ferroptosis) .

- Time-course studies : this compound triggers ferroptosis at early stages (ROS accumulation within 6 hours) and apoptosis later (caspase activation at 24 hours) .

Q. What strategies improve this compound’s bioavailability and reduce toxicity in vivo?

- Structural derivatives : Brominated analogs (e.g., 3-bromothis compound) show enhanced potency (IC₅₀ < 0.005 µM in glioblastoma) and reduced hemolytic toxicity .

- Combination therapy : Synergy with anti-PD-1 antibodies in syngeneic mouse models via PD-L1 upregulation (e.g., 2.5-fold increase in tumor-infiltrating CD8⁺ T cells) .

- Formulation : Nanoencapsulation to mitigate acute toxicity observed at >5 mg/kg in ICR mice .

Q. How does this compound modulate the tumor microenvironment to enhance immunotherapy?

this compound upregulates PD-L1 in tumor cells via IFN-γ/STAT1 signaling, sensitizing tumors to anti-PD-1 therapy. Key methodologies include:

- Flow cytometry for PD-L1 surface expression .

- Multiplex immunohistochemistry to quantify CD8⁺/CD4⁺ T-cell infiltration in treated tumors .

Methodological and Experimental Design Considerations

Q. What controls are essential when studying this compound’s off-target effects?

- Negative controls : Untreated cells and vehicle-only groups (e.g., DMSO).

- Positive controls : Erastin (ferroptosis inducer) and staurosporine (apoptosis inducer) .

- Toxicity assays : Hemolysis tests (e.g., erythrocyte lysis at >10 µM) and liver/kidney histopathology in murine models .

Q. How should researchers validate this compound’s specificity for CDK4 in new cancer models?

- siRNA knockdown : Silence CDK4 and compare this compound’s efficacy in CDK4-deficient vs. wild-type cells .

- Kinome-wide profiling (e.g., KinomeScan) to exclude off-target kinase inhibition .

Data Interpretation and Reporting Standards

Q. How to address variability in this compound’s IC₅₀ across studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。